N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-ethynyl-N-(tetrahydro-2-furanylmethyl)benzamide
Overview
Description
The compound “N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-ethynyl-N-(tetrahydro-2-furanylmethyl)benzamide” is a complex organic molecule with a molecular formula of C27H44N4O . It has a molecular weight of 440.7 g/mol .
Molecular Structure Analysis
The molecular structure of this compound involves several functional groups, including a piperidine ring and an indene ring . The exact 3D conformer and other structural details are not available in the retrieved data .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the retrieved data .Physical and Chemical Properties Analysis
This compound has a molecular weight of 440.7 g/mol . It has a computed XLogP3-AA value of 3.5, suggesting its lipophilic nature . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 8 rotatable bonds . The exact mass and monoisotopic mass are 440.35151204 g/mol . The topological polar surface area is 30 Ų . The compound has a complexity of 574 .Scientific Research Applications
Anti-acetylcholinesterase Activity
Research on similar piperidine derivatives has shown significant anti-acetylcholinesterase (anti-AChE) activity. For example, certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-AChE activity, demonstrating substantial increases in activity with specific substitutions. These compounds could serve as potent inhibitors of acetylcholinesterase, highlighting their potential as antidementia agents (Sugimoto et al., 1990).
Antibacterial Activity
Metal complexes of benzamides have been synthesized and evaluated for their in vitro antibacterial activity against various bacterial strains. Copper complexes, in particular, showed better activities than their ligands and standard antibiotics against certain bacteria, suggesting that derivatives of the compound might have applications in developing antibacterial agents (Khatiwora et al., 2013).
Potential Alzheimer’s Disease Treatment
A study on benzamides as possible therapeutic agents for Alzheimer's disease found that certain derivatives exhibited excellent inhibition against the butyrylcholinesterase enzyme, a target for Alzheimer's treatment. This suggests that related compounds, including N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-ethynyl-N-(tetrahydro-2-furanylmethyl)benzamide, might be explored for their therapeutic potential in treating neurodegenerative diseases (Hussain et al., 2016).
Antineoplastic Tyrosine Kinase Inhibitor
Flumatinib, an antineoplastic tyrosine kinase inhibitor, shares structural similarities with the compound . It has shown promise in Phase I clinical trials for the treatment of chronic myelogenous leukemia, indicating that this compound might have potential applications in cancer treatment (Gong et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl]-3-ethynyl-N-(oxolan-2-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O2/c1-2-22-7-5-10-26(17-22)29(32)31(21-28-11-6-16-33-28)20-23-12-14-30(15-13-23)27-18-24-8-3-4-9-25(24)19-27/h1,3-5,7-10,17,23,27-28H,6,11-16,18-21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWCGAXKAWYUSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C(=O)N(CC2CCN(CC2)C3CC4=CC=CC=C4C3)CC5CCCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.